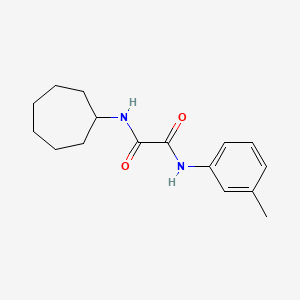![molecular formula C20H16FN5O2 B2946937 4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1903722-24-6](/img/structure/B2946937.png)
4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Bcl-2 protein . Bcl-2 is a key regulator of apoptosis, or programmed cell death, and plays a crucial role in cellular responses to stress and survival signals .
Mode of Action
The compound binds to the Bcl-2 protein with a KD value of 400 μM . This binding can inhibit the function of Bcl-2, thereby promoting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The compound’s action on Bcl-2 affects the apoptotic pathway . By inhibiting Bcl-2, the compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell. This disruption can trigger apoptosis, leading to the elimination of potentially harmful cells .
Result of Action
By promoting apoptosis through the inhibition of Bcl-2, the compound can potentially lead to the death of cancer cells . This makes it a potential candidate for the development of Bcl-2 selective anti-cancer agents .
生化学分析
Biochemical Properties
This compound has shown excellent inhibitory activity against BuChE and moderate inhibitory activity towards AChE . It interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE . The nature of these interactions is through a mixed-type inhibition mode .
Cellular Effects
Its ability to inhibit cholinesterase suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically cholinesterases. It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Its potent inhibitory activity against cholinesterases suggests that it may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .
Metabolic Pathways
Given its interaction with cholinesterases, it may interact with enzymes or cofactors involved in cholinergic signaling .
Transport and Distribution
Given its biochemical properties, it may interact with transporters or binding proteins, and could potentially influence its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-7-5-13(6-8-15)14-11-18(23-12-14)19(27)22-9-10-26-20(28)16-3-1-2-4-17(16)24-25-26/h1-8,11-12,23H,9-10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDCWZMLJCHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)






![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)
![[3-Hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2946865.png)

![5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)

![2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2946874.png)

